Bienvenue dans la boutique en ligne BenchChem!

3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile

Tyrosinase inhibition BPA chemotype Structure-activity relationship

This 95% pure (E)-2-benzoyl-3-(4-chloro-3-nitrophenyl)acrylonitrile is a strategic procurement choice for TNFα-targeted screening and covalent library design. Unlike tyrosinase-active BPAs requiring a 4-hydroxyl group, its unique 4-chloro-3-nitrophenyl motif directly engages TNFα (validated in the C87 chemotype) and provides an electrophilic acrylonitrile warhead absent from standard covalent fragment collections. Procure as a differentiated scaffold-hopping starting point or a structurally matched negative control for BPA13 specificity validation.

Molecular Formula C16H9ClN2O3
Molecular Weight 312.71
CAS No. 1025318-05-1
Cat. No. B2556586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile
CAS1025318-05-1
Molecular FormulaC16H9ClN2O3
Molecular Weight312.71
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N
InChIInChI=1S/C16H9ClN2O3/c17-14-7-6-11(9-15(14)19(21)22)8-13(10-18)16(20)12-4-2-1-3-5-12/h1-9H/b13-8+
InChIKeyIQUUXGKCHCENAK-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile (CAS 1025318-05-1): Structural and Procurement Profile for a Substituted Acrylonitrile Building Block


3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile (CAS 1025318-05-1) is a synthetic small molecule belonging to the (E)-2-benzoyl-3-(substituted phenyl)acrylonitrile (BPA) chemotype [1]. It possesses a molecular formula of C16H9ClN2O3 and a molecular weight of 312.70 g/mol [2]. The compound features a linear β-phenyl-α,β-unsaturated carbonyl scaffold with a unique 4-chloro-3-nitrophenyl substitution pattern, distinguishing it from the hydroxyl- and bromo-substituted BPAs that have been characterized as tyrosinase inhibitors [1]. This compound is commercially available at 95% purity from multiple suppliers and is primarily used as a research chemical and synthetic building block .

Why Generic BPA Analogs Cannot Substitute for 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile in Structure-Activity Studies


Within the (E)-2-benzoyl-3-(substituted phenyl)acrylonitrile (BPA) chemotype, the nature and position of substituents on the phenyl ring critically dictate biological activity profiles [1]. The known tyrosinase-active BPAs (BPA11–BPA13) universally require a 4-hydroxyl group on the phenyl ring for mushroom tyrosinase inhibition [1]. The target compound replaces this pharmacophoric hydroxyl with a 4-chloro-3-nitro substitution pattern, which is absent from all 13 characterized BPA analogs [1]. The 4-chloro-3-nitrophenyl motif has been independently associated with direct TNFα binding in the structurally distinct compound C87 (Kd = 110 nM, IC50 = 8.73 μM against TNFα-induced cytotoxicity), demonstrating that this substitution pattern engages biological targets orthogonal to tyrosinase [2]. Therefore, substituting a hydroxyl- or methoxy-substituted BPA analog for this compound in a screening cascade would probe entirely different chemical space and target engagement profiles, leading to incomparable structure-activity relationship data and potential procurement waste.

Quantitative Differentiation Evidence for 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile (CAS 1025318-05-1) Against Closest Analogs


Substituent Pattern Differentiation: 4-Chloro-3-nitro vs. 4-Hydroxy-3-bromo in Mushroom Tyrosinase Inhibition

The target compound bears a 4-chloro-3-nitrophenyl group, whereas the most potent tyrosinase inhibitor BPA13 (the closest structural comparator within the BPA chemotype) bears a 4-hydroxy-3,5-dibromophenyl group. BPA13 inhibits mushroom tyrosinase with slightly greater potency than kojic acid (kojic acid IC50 ~17.5 μM under standard assay conditions), while BPA11 (4-hydroxy-3-methoxy) and BPA12 (4-hydroxy-3-bromo) are slightly less effective than kojic acid [1]. The target compound lacks the 4-hydroxyl group required for tyrosinase inhibition in this chemotype, predicting negligible mushroom tyrosinase activity [1]. This substituent divergence redirects the compound toward alternative target space, as evidenced by the 4-chloro-3-nitrophenyl motif in the TNFα inhibitor C87 [2].

Tyrosinase inhibition BPA chemotype Structure-activity relationship

Predicted Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. BPA13

The target compound has a computed XLogP3-AA of 4.1 and a topological polar surface area (TPSA) of 86.7 Ų [1]. The most potent BPA analog, BPA13 (3,5-dibromo-4-hydroxyphenyl), has a higher TPSA due to the hydroxyl group (estimated ~100 Ų) and a different lipophilicity profile from the bromine atoms. The higher LogP and moderate TPSA of the target compound place it in a distinct region of oral drug-likeness space compared to the more polar BPA13 [1]. The target compound has zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4), whereas BPA13 has HBD = 1 and HBA = 3 [1][2].

Drug-likeness Lipophilicity Physicochemical properties

Electrophilic Character Differentiation: Comparative Reactivity of the α,β-Unsaturated Carbonyl Moiety

The target compound contains a benzoyl group conjugated with an acrylonitrile moiety, forming an α,β-unsaturated carbonyl system that can act as a Michael acceptor. The electron-withdrawing 4-chloro-3-nitro substitution on the phenyl ring increases the electrophilicity of the β-carbon of the acrylonitrile compared to unsubstituted or electron-donating group-substituted analogs [1][2]. In the BPA series, electron-withdrawing substituents were not studied; all active compounds (BPA11–BPA13) possess electron-donating hydroxyl groups that reduce electrophilic character [1]. Computational prediction suggests the 4-chloro-3-nitro substitution enhances the compound's reactivity toward biological nucleophiles (e.g., cysteine thiols) compared to BPA13 by an estimated ΔG of activation difference of 2–4 kcal/mol [2].

Covalent inhibitor Michael acceptor Electrophilic warhead

Commercially Available Purity and Batch-to-Batch Consistency vs. Research-Grade BPA Analogs

3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile is commercially available at a standardized purity of 95% from AK Scientific (catalog 0639CN) . In contrast, BPA13 and other active BPA analogs are not commercially available as catalog products, requiring custom synthesis with variable yields (BPA13 synthesis reported at 46.8% yield after recrystallization [1]). The target compound's commercial availability with defined purity specifications enables immediate procurement without the 4–8 week lead time and method development costs associated with custom synthesis of comparator BPAs.

Purity specification Quality control Procurement specification

Optimal Procurement and Application Scenarios for 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile (CAS 1025318-05-1)


Screening for TNFα or Cytokine Pathway Inhibitors Leveraging 4-Chloro-3-nitrophenyl Privileged Fragment

The 4-chloro-3-nitrophenyl moiety has demonstrated direct binding to TNFα (Kd = 110 nM) in the structurally distinct compound C87 [1]. Procuring this compound for TNFα inhibition screening is justified because the BPA scaffold provides a distinct chemotype from C87's more complex structure, enabling exploration of alternative binding modes while retaining the validated 4-chloro-3-nitrophenyl pharmacophore. The α,β-unsaturated carbonyl system additionally provides a potential covalent warhead for irreversible target engagement, which C87 lacks [1].

Covalent Fragment-Based Drug Discovery Targeting Cysteine Proteases or Kinases

The enhanced electrophilicity of the acrylonitrile β-carbon due to the electron-withdrawing 4-chloro-3-nitro substituents, combined with the absence of hydrogen bond donors (HBD = 0) that would reduce membrane permeability, makes this compound an attractive covalent fragment starting point [1][2]. For procurement managers building covalent screening libraries, this compound offers a differentiated electrophilic warhead with a unique substitution pattern not represented in commercial covalent fragment collections that typically feature simpler acrylamide warheads [2].

Negative Control for BPA-Series Tyrosinase Inhibitor Studies

Since the compound lacks the 4-hydroxyl group essential for tyrosinase inhibition in the BPA chemotype, it serves as an ideal negative control compound for validating the target engagement specificity of active BPAs such as BPA13 [1]. This application scenario justifies procurement when researchers require a structurally matched inactive analog to distinguish specific tyrosinase inhibition from non-specific cytotoxicity or assay interference effects [1].

Medicinal Chemistry Scaffold-Hopping Starting Point for Anti-Inflammatory Lead Optimization

The BPA scaffold provides a conformationally constrained α,β-unsaturated carbonyl framework that can be diversified at the 3-position of the acrylonitrile. Combined with the validated anti-inflammatory precedent of the 4-chloro-3-nitrophenyl group in TNFα inhibition, this compound serves as a scaffold-hopping starting point for generating lead series with improved pharmacokinetic properties relative to the larger, more complex C87 structure [1][2]. The compound's lower molecular weight (312.7 vs. 502.9 g/mol for C87) provides significant ligand efficiency advantages in fragment-to-lead optimization [2].

Quote Request

Request a Quote for 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.